molecular formula C19H21BrN2O4 B141599 H2Bamo CAS No. 126104-23-2

H2Bamo

Cat. No. B141599
M. Wt: 421.3 g/mol
InChI Key: GASWSISFZKIKGN-GYCZLJAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H2Bamo is a novel compound that has been synthesized through a unique method. This compound has shown promising results in scientific research applications due to its mechanism of action and biochemical and physiological effects.

Mechanism Of Action

H2Bamo exerts its effects through various mechanisms. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, which is a major contributor to the development of various diseases. Additionally, H2Bamo has been shown to activate various signaling pathways that regulate cell growth and differentiation.

Biochemical And Physiological Effects

H2Bamo has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are major contributors to the development of various diseases. Additionally, H2Bamo has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One of the major advantages of using H2Bamo in lab experiments is its high purity and stability. Additionally, H2Bamo is relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations of using H2Bamo is its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are various future directions for the use of H2Bamo in scientific research. One potential direction is the development of H2Bamo-based therapies for the treatment of various diseases such as cancer, diabetes, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanisms by which H2Bamo exerts its effects. Finally, studies are needed to determine the optimal dosage and administration of H2Bamo for use in various experiments and therapies.
Conclusion
In conclusion, H2Bamo is a novel compound that has shown promising results in scientific research applications. Its unique synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions make it a promising candidate for the development of new therapies for various diseases.

Synthesis Methods

H2Bamo is synthesized through a multistep process that involves the reaction of 2,4-dimethoxybenzaldehyde with 3-amino-1,2-propanediol in the presence of a catalyst. The resulting compound is then subjected to a series of purification steps to obtain the final product. This method has been optimized to obtain high yields of pure H2Bamo.

Scientific Research Applications

H2Bamo has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Additionally, H2Bamo has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

126104-23-2

Product Name

H2Bamo

Molecular Formula

C19H21BrN2O4

Molecular Weight

421.3 g/mol

IUPAC Name

N-[(4R,7aS)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide

InChI

InChI=1S/C19H21BrN2O4/c1-22-7-6-18-15-10-2-3-11(23)16(15)26-17(18)12(24)4-5-19(18,13(22)8-10)21-14(25)9-20/h2-3,13,17,23H,4-9H2,1H3,(H,21,25)/t13-,17-,18?,19?/m1/s1

InChI Key

GASWSISFZKIKGN-GYCZLJAUSA-N

Isomeric SMILES

CN1CCC23[C@H]4C(=O)CCC2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr

SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CBr

synonyms

14-beta-(bromoacetamido)-7,8-dihydromorphinone
14-bromoacetamido-7,8-dihydromorphinone
H2BAMO

Origin of Product

United States

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